molecular formula C17H38NO4P B1459742 Dodecyl-d25-phosphocholine CAS No. 861924-55-2

Dodecyl-d25-phosphocholine

Cat. No.: B1459742
CAS No.: 861924-55-2
M. Wt: 376.61 g/mol
InChI Key: JIEKULUKSDKCJM-JEYGRLBMSA-N
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Description

Dodecyl-d25-phosphocholine is a significant biochemical reagent belonging to the phospholipid class. It is a colorless to yellowish liquid with a mild characteristic taste. This compound is soluble in polar organic solvents such as water, alcohol, and dimethyl sulfoxide. It plays a crucial role in various biological and chemical applications due to its unique properties .

Preparation Methods

Dodecyl-d25-phosphocholine is typically synthesized through chemical methods. The preparation involves multiple steps, including the reaction of phosphocholine with d25-dodecanol, followed by esterification reactions. The synthetic route requires precise control of reaction conditions to ensure the purity and yield of the final product . Industrial production methods often involve large-scale chemical synthesis with stringent quality control measures to produce high-purity this compound .

Chemical Reactions Analysis

Dodecyl-d25-phosphocholine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphocholine derivatives, while reduction may produce dodecyl alcohol derivatives .

Scientific Research Applications

Dodecyl-d25-phosphocholine is widely used in scientific research due to its versatile properties:

Mechanism of Action

Dodecyl-d25-phosphocholine exerts its effects by mimicking the properties of biological membranes. It forms micelles that closely resemble cell membranes, allowing it to interact with membrane proteins and peptides. This interaction facilitates the study of lipid-associated proteins and peptides, enhancing our understanding of their structure and function .

Comparison with Similar Compounds

Dodecyl-d25-phosphocholine is unique due to its deuterated dodecyl chain, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Similar compounds include:

This compound stands out due to its unique combination of properties, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosadeuterio-1-(trimethylazaniumyl)tetradecan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-17(16-18(2,3)4)22-23(19,20)21/h17H,5-16H2,1-4H3,(H-,19,20,21)/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEKULUKSDKCJM-JEYGRLBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C[N+](C)(C)C)OP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C[N+](C)(C)C)OP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dodecyl-d25-phosphocholine
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Dodecyl-d25-phosphocholine
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Dodecyl-d25-phosphocholine
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Dodecyl-d25-phosphocholine
Reactant of Route 6
Dodecyl-d25-phosphocholine

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